2''-O-Galloylhyperin

Description

2'-O-galloylhyperin has been reported in Euphorbia lunulata, Euphorbia esula, and other organisms with data available.

isolated from Pyrola calliantha

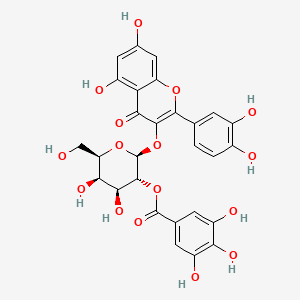

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGWEUQZDRUMRE-UNZYZCBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971993 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53209-27-1, 56552-82-0 | |

| Record name | 2′′-O-Galloylhyperin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2''-Galloylhyperin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 2''-O-Galloylhyperin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylhyperin, a significant flavonoid glycoside, has garnered increasing attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the history of its discovery and the methodologies for its isolation and structural elucidation. Initially identified in plants of the Pyrola genus, this compound has since been found in various other plant species. Its demonstrated anti-inflammatory, antioxidant, and hepatoprotective properties, as well as its potential as a therapeutic agent for conditions like Thyroid Eye Disease and as an adjuvant to combat antibiotic resistance, underscore its importance in pharmacognosy and drug development. This document details the key chronological discoveries, provides comprehensive protocols for extraction and purification, and presents the spectroscopic data integral to its structural confirmation, serving as a vital resource for researchers engaged in the study of this promising natural product.

Introduction: The Emergence of a Bioactive Flavonoid

This compound is a naturally occurring flavonol glycoside. Structurally, it is the 2''-O-galloyl ester of hyperin (quercetin-3-O-β-D-galactopyranoside). The addition of the galloyl moiety to the galactose sugar residue significantly influences its biological activity, contributing to its potent therapeutic properties. This compound is part of the broader class of flavonoids, which are well-known for their antioxidant capabilities and other health benefits.

The primary natural sources of this compound are plants belonging to the Pyrola genus, including Pyrola incarnata and Pyrola calliantha.[1][2][3] It has also been identified in other plant species, highlighting its distribution in the plant kingdom. The growing body of research on this compound points to its potential in various therapeutic areas, making a comprehensive understanding of its discovery, isolation, and characterization essential for future research and development.

A Historical Perspective: The Discovery of this compound

While the compound has been the subject of numerous recent pharmacological studies, pinpointing its initial discovery requires a review of phytochemical literature. Early phytochemical screenings of Pyrola species often led to the isolation and identification of various phenolic compounds.

The definitive characterization and naming of this compound can be largely attributed to the work of Yao et al. in the early 2010s. A 2018 study published in Frontiers in Pharmacology explicitly states that this compound (with a purity of ≥98%) was isolated from Pyrola incarnata Fisch., and its chemical structure was identified in their laboratory, citing two key publications from 2013 and 2015.[2] These papers laid the groundwork for subsequent pharmacological investigations by providing a well-characterized source of the compound.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from its natural sources is a multi-step process that leverages various chromatographic techniques. The following protocol is a synthesized methodology based on established practices for flavonoid isolation from plant materials.

Plant Material and Extraction

-

Plant Material Preparation : The aerial parts of Pyrola incarnata are collected, dried, and coarsely powdered.

-

Extraction : The powdered plant material is extracted with 70% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract involves a series of chromatographic steps to separate it from other phytochemicals.

Workflow for the Isolation of this compound

Caption: A generalized workflow for the extraction and purification of this compound from Pyrola incarnata.

Step-by-Step Protocol:

-

Initial Fractionation (Column Chromatography) :

-

The crude extract is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

-

Further Purification (Sephadex LH-20) :

-

The fractions enriched with this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other impurities.

-

-

Final Purification (Preparative HPLC) :

-

The final purification is achieved by preparative high-performance liquid chromatography (HPLC).

-

A C18 reversed-phase column is typically used.

-

The mobile phase is often a gradient of methanol and water or acetonitrile and water, with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The pure compound is then obtained by removing the solvent under vacuum.

-

Structural Elucidation: Spectroscopic Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS) : In negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻ at m/z 615.

-

Tandem Mass Spectrometry (MS/MS) : Fragmentation of the [M-H]⁻ ion provides characteristic product ions that are diagnostic for the structure. Key fragments observed include m/z 301.0353 and m/z 313.0553.[4] The ion at m/z 301 corresponds to the deprotonated quercetin aglycone, while the fragmentation pattern reveals the loss of the galloylgalactose moiety.

Proposed Mass Spectral Fragmentation of this compound

Caption: A simplified representation of a key fragmentation event in the MS/MS of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural assignment. The following is a summary of the expected NMR signals for this compound based on its structure and data from related compounds.

Table 1: Key 1H and 13C NMR Data for this compound (Predicted and/or Reported in Literature)

| Position | 13C (ppm) | 1H (ppm) | Multiplicity |

| Quercetin Moiety | |||

| 2 | 157.5 | - | - |

| 3 | 134.5 | - | - |

| 4 | 178.0 | - | - |

| 5 | 161.7 | - | - |

| 6 | 99.0 | 6.21 | d |

| 7 | 164.5 | - | - |

| 8 | 93.9 | 6.41 | d |

| 9 | 156.8 | - | - |

| 10 | 104.3 | - | - |

| 1' | 121.5 | - | - |

| 2' | 115.8 | 7.58 | d |

| 3' | 145.0 | - | - |

| 4' | 148.8 | - | - |

| 5' | 116.5 | 6.89 | d |

| 6' | 122.3 | 7.56 | dd |

| Galactose Moiety | |||

| 1'' | 102.5 | 5.39 | d |

| 2'' | 71.5 | ~5.0 | m |

| 3'' | 73.8 | ~3.7 | m |

| 4'' | 68.5 | ~3.8 | m |

| 5'' | 76.2 | ~3.6 | m |

| 6'' | 60.5 | ~3.5 | m |

| Galloyl Moiety | |||

| 1''' | 121.0 | - | - |

| 2'''/6''' | 109.5 | 7.05 | s |

| 3'''/5''' | 145.9 | - | - |

| 4''' | 139.0 | - | - |

| C=O | 166.0 | - | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Biological Activities and Therapeutic Potential

This compound has been shown to possess a range of promising biological activities, making it a compound of significant interest for drug development.

-

Anti-inflammatory and Antioxidant Effects : It has demonstrated potent anti-inflammatory and antioxidant activities, which are foundational to many of its therapeutic effects.[5]

-

Hepatoprotective Effects : Studies have shown that this compound can protect liver cells from oxidative stress-induced damage.

-

Thyroid Eye Disease (TED) : Recent research has identified this compound as a potential therapeutic agent for TED, a debilitating autoimmune disorder.[1]

-

Adjuvant for Antibiotic Resistance : It has been investigated as an adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa.

Conclusion

This compound stands out as a flavonoid glycoside with significant therapeutic potential. Its discovery, primarily credited to the detailed characterization by Yao et al., has opened up new avenues for pharmacological research. The isolation and purification of this compound, while requiring a multi-step chromatographic process, is achievable with standard laboratory techniques. The structural elucidation, confirmed by mass spectrometry and NMR spectroscopy, provides a solid foundation for understanding its structure-activity relationships. As research continues to uncover the full extent of its biological activities, this compound is poised to become an important lead compound in the development of new therapeutics. This guide serves as a comprehensive resource for scientists and researchers looking to explore the potential of this fascinating natural product.

References

-

Guo, Y., Liu, B., Liang, W., Yanglei, C., Li, H., Guan, H., Xiao, H., & Li, Y. (2024). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism, 110(8), e2711–e2722. [Link]

-

Wang, P., Gao, C., Guo, N., Zhang, S. D., Wang, W., Yao, L. P., Zhang, J., Efferth, T., & Fu, Y. J. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

-

Feng, Y., et al. (2002). Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion. ResearchGate. [Link]

-

Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PubMed. [Link]

-

Schoefs, T., et al. (2022). Fractionation Coupled to Molecular Networking: Towards Identification of Anthelmintic Molecules in Terminalia leiocarpa (DC.) Baill. PubMed Central. [Link]

Sources

- 1. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]

- 3. Frontiers | Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Anti-inflammatory Mechanism of 2''-O-Galloylhyperin

Abstract

2''-O-Galloylhyperin, a flavonol glycoside primarily isolated from plants of the Pyrola genus, has emerged as a compound of significant pharmacological interest due to its potent anti-inflammatory and antioxidant properties.[1][2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. We will dissect its intricate interactions with key cellular signaling pathways, including the suppression of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (SIRT1) pathways. This document synthesizes in vitro and in vivo data to present a cohesive mechanistic narrative, supplemented with detailed experimental protocols and data visualizations to empower researchers in the field of inflammation and drug discovery.

Introduction: The Therapeutic Potential of this compound

Inflammation is a fundamental biological process essential for host defense; however, its dysregulation is a hallmark of numerous chronic diseases.[4] The scientific community is in continuous pursuit of novel therapeutic agents that can safely and effectively modulate inflammatory responses. This compound, a natural flavonoid, has demonstrated remarkable efficacy in various preclinical models of inflammation.[2][3] Structurally, it is a derivative of hyperin (quercetin-3-O-galactoside) with a galloyl group attached to the sugar moiety, a feature that significantly contributes to its biological activity.[5] This guide delves into the core mechanisms through which this compound exerts its anti-inflammatory effects, providing a foundation for its potential development as a therapeutic agent.

Core Mechanistic Pillars of Anti-inflammatory Action

The anti-inflammatory activity of this compound is not governed by a single target but rather by a multi-pronged modulation of interconnected signaling networks. The primary stimulus used in many foundational studies is lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently activates the innate immune response in macrophages and other cell types.

Suppression of Pro-inflammatory Mediators

A direct and quantifiable outcome of this compound's activity is the significant reduction in the production of key pro-inflammatory molecules. In cellular models, such as LPS-stimulated RAW 264.7 macrophages, treatment with this compound leads to a dose-dependent decrease in the secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as a reduction in nitric oxide (NO) production.[2][3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the inflammatory burst of NO.[3]

| Mediator | Cell/Animal Model | Effect of this compound | Reference |

| TNF-α | RAW 264.7 Macrophages | Significant dose-dependent reduction | [2][3] |

| IL-6 | RAW 264.7 Macrophages | Significant dose-dependent reduction | [2][3] |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Significant dose-dependent reduction | [3] |

| iNOS Expression | RAW 264.7 Macrophages | Suppression of protein expression | [3] |

| TNF-α (serum) | LPS-challenged Mice | Attenuated production in serum | [3][4] |

| IL-6 (serum) | LPS-challenged Mice | Attenuated production in serum | [3][4] |

Inhibition of the NF-κB and MAPK Signaling Pathways

The expression of the aforementioned pro-inflammatory mediators is largely controlled by upstream transcription factors and signaling cascades. This compound exerts its powerful suppressive effects by targeting two of the most critical pathways in inflammation: NF-κB and MAPK.[6]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by LPS, a signaling cascade leads to its activation and translocation into the nucleus, where it drives the transcription of pro-inflammatory genes. This compound has been shown to effectively block this translocation, thereby preventing the activation of NF-κB and subsequent gene expression.[3][6]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like p38, ERK, and JNK, is another crucial signaling route activated by inflammatory stimuli.[8] Phosphorylation of these kinases leads to the activation of other transcription factors that contribute to the inflammatory response. Experimental evidence demonstrates that this compound suppresses the LPS-induced phosphorylation of p38, ERK, and JNK, effectively dampening this pro-inflammatory signaling cascade.[4][6]

Activation of Protective Endogenous Pathways

Beyond simply inhibiting pro-inflammatory signaling, this compound also actively promotes the resolution of inflammation and cellular protection by upregulating endogenous defensive pathways.

-

AMPK-Nrf2/HO-1 Axis: The compound induces the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6] This activation is linked to the upregulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[6] this compound enhances the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).[3][6] HO-1 plays a critical role in maintaining cellular redox homeostasis and has potent anti-inflammatory properties.[4]

-

SIRT1 Upregulation: Sirtuin 1 (SIRT1) is a protein deacetylase with profound anti-inflammatory functions. LPS stimulation tends to decrease SIRT1 levels. This compound treatment effectively reverses this decline, markedly upregulating SIRT1 expression.[3][4] The activation of SIRT1 is mechanistically linked to the inhibition of the NF-κB pathway, providing another layer of inflammatory control.[4]

Mechanistic Summary Diagram

Caption: Signaling pathways modulated by this compound.

In Vivo Corroboration: Efficacy in Animal Models

The cellular mechanisms translate into significant therapeutic effects in preclinical animal models of systemic inflammation and acute injury.

-

LPS-Induced Acute Lung Injury (ALI): In mouse models of ALI induced by LPS, administration of this compound dose-dependently mitigates lung damage.[6] This is evidenced by improved lung histopathology, reduced infiltration of inflammatory cells, and a decrease in pro-inflammatory cytokines and chemokines in the lung tissue.[6] Furthermore, the compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), underscoring the importance of the Nrf2 pathway in vivo.[6]

-

LPS-Induced Septic Shock: In a more severe model of systemic inflammation, this compound demonstrates a profound protective effect. Administration of the compound to mice challenged with a lethal dose of LPS significantly improves survival rates.[4] This is accompanied by a reduction in systemic cytokine levels (TNF-α, IL-6) and attenuation of associated organ damage, particularly in the liver.[2][3][4]

| In Vivo Model | Key Findings | Reference |

| LPS-Induced Acute Lung Injury | Reduced lung histopathology damage, decreased inflammatory cell infiltration, reduced pro-inflammatory cytokines. | [6] |

| LPS-Induced Septic Shock | Increased survival rate from 10% to 60% (at 50 mg/kg), attenuated liver damage, decreased serum TNF-α and IL-6. | [4] |

Experimental Protocols for Mechanistic Validation

To facilitate further research, this section provides standardized, step-by-step protocols for key experiments used to validate the mechanisms of action of this compound. The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for these studies.

Protocol: Western Blot for MAPK Phosphorylation and NF-κB Translocation

Objective: To quantify the effect of this compound on the phosphorylation of MAPK pathway proteins (p-p38, p-ERK, p-JNK) and the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture & Treatment:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 30 minutes (for MAPK) or 60 minutes (for NF-κB).

-

-

Protein Extraction:

-

For MAPK (Total Lysate): Wash cells with ice-cold PBS. Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape, collect, and centrifuge at 14,000 rpm for 15 min at 4°C. Collect the supernatant.

-

For NF-κB (Nuclear/Cytoplasmic Fractionation): Use a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to separate cytoplasmic and nuclear fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-p65, anti-Lamin B1 [nuclear marker], anti-β-actin [cytosolic/total marker]).

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated proteins to their total protein counterparts and nuclear p65 to Lamin B1.

-

Experimental Workflow Diagram

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]

- 5. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]

- 6. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. scispace.com [scispace.com]

2''-O-Galloylhyperin: Mechanistic Pharmacology & Therapeutic Applications

[1]

Executive Summary

This compound (2''-O-GH) is a bioactive flavonol glycoside isolated primarily from Pyrola incarnata Fisch. and Pyrola decorata. Structurally characterized by a galloyl group attached to the 2''-position of the sugar moiety of hyperin (hyperoside), this compound exhibits a distinct pharmacological profile superior to its parent compound. Unlike generic flavonoids, 2''-O-GH acts as a dual-function modulator : it operates as a high-affinity antagonist for specific G-protein coupled receptors (TSHR) while simultaneously disrupting redox homeostasis in prokaryotic pathogens.

This guide dissects the molecular mechanisms of 2''-O-GH, focusing on its emerging role as a Thyrotropin Receptor (TSHR) antagonist for Thyroid Eye Disease (TED), its immunomodulatory capacity via the SIRT1/Nrf2 axis, and its novel "metabolic jamming" mechanism against multidrug-resistant bacteria.

Chemical Identity & Structural Pharmacology

The pharmacological potency of 2''-O-GH stems from its specific acylation.

-

Core Scaffold: Quercetin-3-O-galactoside (Hyperin).

-

Critical Modification: Galloylation at the 2''-hydroxyl group of the galactose ring.

-

Structure-Activity Relationship (SAR): The 2''-galloyl moiety significantly enhances lipophilicity and protein binding affinity compared to hyperin. In antioxidant assays, this modification facilitates the formation of phenolic-phenolic dimers via the Radical Adduct Formation (RAF) pathway, providing superior cytoprotection against oxidative stress.[1]

Primary Mechanisms of Action

A. Receptor Antagonism & Tissue Remodeling (Thyroid Eye Disease)

Recent FDA-aligned research identifies 2''-O-GH as a potent small-molecule inhibitor of the Thyrotropin Receptor (TSHR), a key target in Graves’ Ophthalmopathy (Thyroid Eye Disease, TED).[2]

-

TSHR Blockade: 2''-O-GH binds to TSHR, preventing activation by autoantibodies (e.g., M22).[2][3] This blockade inhibits the downstream cAMP/PKA/CREB signaling cascade.

-

Anti-Adipogenic & Anti-Fibrotic: By suppressing TSHR signaling, 2''-O-GH halts the differentiation of orbital fibroblasts (OFs) into adipocytes (lipid accumulation) and myofibroblasts (fibrosis).[2][3] It specifically dampens TGF-β1-induced fibrotic markers and Hyaluronan (HA) production, preventing the tissue remodeling characteristic of TED.[2][3]

B. Immunomodulation: The NF-κB/SIRT1 Axis

In models of sepsis and acute lung injury (ALI), 2''-O-GH acts as a "brake" on hyper-inflammation.

-

NF-κB Inhibition: It physically blocks the translocation of the NF-κB p65 subunit from the cytosol to the nucleus, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).

-

SIRT1/Nrf2 Activation: 2''-O-GH upregulates SIRT1, which deacetylates and activates Nrf2. Activated Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to drive the expression of Heme Oxygenase-1 (HO-1), a critical cytoprotective enzyme.

C. Antimicrobial Synergy: Metabolic Disruption (The "Iron Trap")

A breakthrough mechanism has been identified in reversing Imipenem resistance in Pseudomonas aeruginosa.

-

The "Iron Trap": This imbalance leads to an intracellular accumulation of citric acid. Excess citrate acts as a potent siderophore, chelating intracellular iron (

). -

ROS Explosion: The sequestration of iron disrupts the electron transport chain, triggering a lethal surge of Reactive Oxygen Species (ROS) that sensitizes the bacteria to carbapenems.

-

Enzyme Inhibition: It also directly inhibits the activity of KPC-2 carbapenemase , protecting beta-lactams from hydrolysis.

Visualizing the Pathways

The following diagrams illustrate the dual host-pathogen mechanisms of this compound.

Diagram 1: Host Immunomodulation & TSHR Antagonism

Caption: 2''-O-GH inhibits TSHR signaling to prevent tissue remodeling in TED and activates SIRT1/Nrf2 to suppress inflammation.

Diagram 2: Antimicrobial Synergy Mechanism

Caption: Mechanism of reversing antibiotic resistance: Citrate accumulation-mediated iron chelation and direct KPC-2 inhibition.

Experimental Validation Protocols

Protocol A: TSHR Antagonism Assay (cAMP Quantification)

Validates the efficacy of 2''-O-GH in blocking TSHR activation in Orbital Fibroblasts (OFs).[2]

-

Cell Culture: Isolate primary OFs from TED patient adipose tissue.[2] Culture in DMEM with 10% FBS.

-

Pre-treatment: Seed OFs in 96-well plates (

cells/well). Treat with 2''-O-GH (0, 5, 20, 50 μM) for 2 hours. -

Stimulation: Add M22 (TSHR-stimulating monoclonal antibody) or bovine TSH (1 IU/mL) to wells. Incubate for 1 hour at 37°C.

-

Lysis & Detection: Lyse cells using 0.1 M HCl.

-

Quantification: Measure intracellular cAMP levels using a competitive ELISA kit.

-

Validation: Absorbance at 405 nm is inversely proportional to cAMP concentration.

-

Control: M22 alone should show max cAMP (~10-fold increase).

-

Result: 2''-O-GH should dose-dependently reduce cAMP levels (IC50 estimation).

-

Protocol B: Bacterial Iron Homeostasis & ROS Assay

Verifies the "Iron Trap" mechanism in P. aeruginosa.

-

Strain Selection: Use P. aeruginosa strain 18102011 (KPC-2 producer).

-

Treatment: Incubate bacterial cultures (OD600 = 0.5) with:

-

Vehicle (DMSO)

-

Imipenem (512 μg/mL)

-

2''-O-GH (8 μg/mL)

-

-

ROS Measurement: After 4 hours, stain cells with DCFH-DA (10 μM) for 30 mins in the dark. Measure fluorescence (Ex/Em: 488/525 nm).

-

Siderophore Assay: Supernatants are mixed with CAS (Chrome Azurol S) assay solution. A color change from blue to orange indicates siderophore/citrate activity.

-

RT-qPCR: Extract RNA and quantify gltA and acnA expression levels relative to housekeeping gene rpoD.

Quantitative Data Summary

| Parameter | Assay / Model | Value / Effect | Reference |

| Antiviral EC50 | Coronavirus (HCoV-229E) | 3 - 17 μg/mL | [1] |

| Enzyme Inhibition | Cathepsin S (Cysteine Protease) | IC50 = 3.2 μM (Analog DTBN data) | [2] |

| Antibacterial Synergy | P. aeruginosa (Imipenem MIC) | 4-fold reduction (Synergy FICI ≤ 0.[4]5) | [3] |

| Plasma Cmax | IV Injection (Rat Model) | ~9.4 mM (Reported peak) | [4] |

| Cytotoxicity | CC50 in HEK293 Cells | > 100 μg/mL (High safety margin) | [1] |

Note: The plasma Cmax of 9.4 mM is exceptionally high and may represent an immediate bolus peak; physiological tissue concentrations are likely in the micromolar range consistent with IC50 values.

Future Perspectives & Challenges

-

Bioavailability: While high plasma concentrations have been reported, the rapid metabolism of the galloyl group (degalloylation) needs to be assessed to determine the active metabolite in vivo.

-

Broad-Spectrum Antiviral Potential: Given its mechanism against cysteine proteases (Mpro/3CLpro conservation), 2''-O-GH is a prime candidate for "pan-coronavirus" drug development, distinct from current nucleoside analogs.

References

-

Application of 2'-O-galloyl hyperin in preparing anti-coronavirus medicine. Google Patents. Link

-

Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. Molecules, 2021. Link

-

This compound as a novel adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa. ResearchGate (Preprint), 2026. Link

-

2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Journal of Clinical Endocrinology & Metabolism, 2024. Link

-

2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[6][3] Attenuates LPS-Induced Inflammatory Response. Frontiers in Pharmacology, 2018.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]

Technical Guide: SIRT1/Nrf2 Pathway Activation by 2''-O-Galloylhyperin

[1][2]

Executive Summary

2''-O-Galloylhyperin (2''-O-GH) is a bioactive flavonol glycoside isolated from Pyrola species (e.g., Pyrola incarnata, Pyrola calliantha).[1][2][3] It has emerged as a potent pharmacological agent capable of mitigating oxidative stress and inflammatory cascades, specifically in the context of sepsis and acute liver injury.

This guide details the molecular mechanism by which 2''-O-GH modulates the SIRT1 (Sirtuin 1) / Nrf2 (Nuclear factor erythroid 2-related factor 2) axis.[4][1][2][5][6] Unlike non-specific antioxidants, 2''-O-GH functions as an upstream signaling modulator, upregulating SIRT1 expression to enhance Nrf2 nuclear translocation while simultaneously inhibiting the NF-κB inflammatory pathway. This dual-action mechanism positions it as a high-value candidate for therapeutic development in endotoxemia and oxidative hepatic damage.

Chemical & Pharmacological Profile

| Feature | Specification |

| Compound Name | This compound (2''-O-GH) |

| Chemical Class | Flavonol Glycoside (Galloylated Hyperoside) |

| Source | Pyrola incarnata Fisch., Pyrola calliantha |

| Molecular Formula | C₂₈H₂₄O₁₆ |

| Key Moiety | Galloyl group at the 2''-position of the galactose sugar |

| Solubility | Soluble in DMSO, Methanol; poor water solubility (requires co-solvent for in vivo) |

| Primary Targets | SIRT1 (Upregulation), Nrf2 (Activation), NF-κB (Inhibition) |

Causality of Structure: The addition of the galloyl group to the hyperin backbone significantly enhances its lipophilicity and antioxidant capacity compared to the parent compound (Hyperin), facilitating better cellular entry and stronger interaction with redox-sensitive signaling proteins.

Mechanistic Architecture: The SIRT1/Nrf2 Axis

The therapeutic efficacy of 2''-O-GH relies on a cross-talk mechanism between metabolic sensing (SIRT1) and oxidative defense (Nrf2).

The Activation Cascade

-

SIRT1 Upregulation: 2''-O-GH treatment significantly increases the protein expression of SIRT1.[4][1][6] SIRT1 is an NAD+-dependent deacetylase that acts as a cellular "rescue" switch.

-

Nrf2 Stabilization & Translocation:

-

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.

-

2''-O-GH induces the dissociation of Nrf2 from Keap1.

-

The SIRT1 Link: SIRT1 is known to deacetylate Nrf2, which reduces its ubiquitination and enhances its nuclear retention. 2''-O-GH promotes this nuclear accumulation.[3][6]

-

-

Antioxidant Response Element (ARE) Binding: Once in the nucleus, Nrf2 binds to ARE sequences, driving the transcription of Phase II enzymes:

-

HO-1 (Heme Oxygenase-1): Anti-inflammatory and cytoprotective.[1]

-

SOD (Superoxide Dismutase): Neutralizes superoxide radicals.

-

GSH-Px (Glutathione Peroxidase): Reduces lipid hydroperoxides.

-

Anti-Inflammatory Cross-Talk (NF-κB)

Simultaneously, the upregulation of SIRT1 by 2''-O-GH exerts a repressive effect on the NF-κB pathway.[5][6] SIRT1 deacetylates the p65 subunit of NF-κB (specifically at Lys310), rendering it transcriptionally inactive. This suppresses the "Cytokine Storm" (TNF-α, IL-6, iNOS) typically triggered by LPS.[1][6]

Pathway Visualization

Figure 1: The dual-regulatory mechanism of this compound activating the SIRT1/Nrf2 antioxidant axis while inhibiting NF-κB.[4][1][5][6]

Experimental Framework

To validate this pathway in your own research, use the following self-validating protocols. These are derived from the key studies on 2''-O-GH in LPS-induced models.

Protocol A: In Vitro Validation (RAW 264.7 Macrophages)

Objective: Confirm SIRT1-dependent Nrf2 translocation and cytokine inhibition.

-

Cell Preparation:

-

Culture RAW 264.7 cells in DMEM + 10% FBS.

-

Seed at

cells/well in 6-well plates.

-

-

Treatment Groups:

-

Control (Vehicle only).

-

LPS (1 μg/mL) – Induces stress/inflammation.

-

LPS + 2''-O-GH (Low Dose: 10 μM).

-

LPS + 2''-O-GH (High Dose: 40 μM).

-

Validation Step: Include a SIRT1 inhibitor (e.g., EX527) group to prove SIRT1 dependency.

-

-

Incubation:

-

Pre-treat with 2''-O-GH for 1 hour.

-

Add LPS and incubate for 18–24 hours.

-

-

Endpoints & Analysis:

-

Nuclear Fractionation: Use a nuclear extraction kit to separate cytosolic and nuclear lysates.

-

Western Blot:

-

Nuclear Fraction: Probe for Nrf2 (expect increase with 2''-O-GH) and Histone H3 (loading control).

-

Whole Lysate: Probe for SIRT1 , HO-1 , iNOS .[6]

-

-

ELISA: Measure supernatants for TNF-α and IL-6.

-

Protocol B: In Vivo Sepsis/Liver Injury Model (Mice)

Objective: Assess physiological rescue and hepatic protection.[4][2]

-

Animal Model: Male BALB/c mice (6–8 weeks).

-

Dosage Strategy:

-

Vehicle: Saline.

-

Model: LPS (20 mg/kg, i.p.) – Induces endotoxic shock.

-

Treatment: 2''-O-GH (25 mg/kg and 50 mg/kg, i.p.) administered 1 hour prior to LPS.

-

-

Tissue Collection: Sacrifice mice 12 hours post-LPS challenge. Collect liver tissue and serum.[6]

-

Key Assays:

-

Serum: ALT/AST (Liver function), TNF-α/IL-6 (Systemic inflammation).

-

Liver Histology: H&E staining (look for neutrophil infiltration and necrosis).

-

IHC/Western: Confirm upregulation of SIRT1 and HO-1 in liver homogenates.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating 2''-O-GH efficacy in vitro and in vivo.

Data Synthesis: Efficacy Benchmarks

The following table summarizes typical quantitative outcomes observed in 2''-O-GH studies (derived from Wang et al., 2018). Use these as benchmarks for your experimental validity.

| Biomarker | LPS/Model Group (Stress) | LPS + 2''-O-GH (Treatment) | Fold Change / Effect | Mechanism |

| SIRT1 Protein | Downregulated (0.4x) | Restored/Upregulated (1.2x) | ↑ 3.0x | Pathway Activation |

| Nuclear Nrf2 | Low (Cytosolic retention) | High (Nuclear accumulation) | ↑ 2.5x | Translocation |

| HO-1 Expression | Low | High | ↑ 4.0x | ARE Transcription |

| TNF-α (Serum) | High (~800 pg/mL) | Reduced (~300 pg/mL) | ↓ 60% | NF-κB Inhibition |

| ALT (Liver) | High (>150 U/L) | Reduced (<60 U/L) | ↓ 60% | Hepatoprotection |

| Survival Rate | 0% (at 72h, lethal dose) | 60–80% | Rescue | Systemic Protection |

Interpretation: 2''-O-GH does not merely return levels to baseline; in the case of antioxidant enzymes (HO-1), it often induces levels higher than baseline (super-induction), providing a robust defensive shield against oxidative insults.

References

-

Wang, P., et al. (2018). "2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[4][1][2][5] Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo."[4][1][2][5][6] Frontiers in Pharmacology.

-

[1]

-

-

Wang, P., et al. (2017). "Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway."[5] Food and Chemical Toxicology.

-

Kuo, Y.H., et al. (2015). "Anti-inflammatory effects of this compound from Pyrola calliantha." Journal of Ethnopharmacology.

Sources

- 1. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]

Technical Guide: NF-κB Inhibition by 2''-O-Galloylhyperin

Executive Summary

2''-O-Galloylhyperin (2''-O-GH), a galloylated flavonol glycoside primarily isolated from Pyrola incarnata and Pyrola calliantha, represents a potent scaffold for modulating inflammatory cascades.[1] Unlike generic flavonoids that offer non-specific antioxidant effects, 2''-O-GH exhibits a distinct dual-mechanism: it suppresses the Nuclear Factor-kappa B (NF-κB) pathway while simultaneously activating the SIRT1/Nrf2 axis.[1] This guide details the mechanistic pharmacochemistry of 2''-O-GH, providing validated experimental protocols for researchers investigating its efficacy in models of sepsis, acute lung injury (ALI), and cytokine storm management.[1]

Molecular Profile & Pharmacochemistry[1][2][3]

Structural Significance

The biological potency of 2''-O-GH stems from its specific acylation.[1] It is the 2''-O-galloyl derivative of hyperin (hyperoside).[1][2]

-

Core Scaffold: Quercetin-3-O-galactoside (Hyperin).[1]

-

Critical Modification: The addition of a galloyl group (3,4,5-trihydroxybenzoyl) at the 2''-position of the galactose sugar moiety.[1]

Structure-Activity Relationship (SAR): The galloyl moiety significantly enhances the compound's lipophilicity and protein-binding affinity compared to the parent hyperin.[1] This modification facilitates:

-

Membrane Permeability: Improved cellular uptake in macrophage lineages (e.g., RAW 264.7).[1]

-

Kinase Interaction: Stronger hydrogen bonding potential with the ATP-binding pockets of upstream kinases (MAPKs) and deacetylation enzymes (SIRT1).[1]

Physicochemical Properties (Table 1)[1]

| Property | Specification |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one (Galloylated derivative) |

| Molecular Formula | C₂₈H₂₄O₁₆ |

| Molecular Weight | ~616.48 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL); Poorly soluble in water.[1] |

| Primary Source | Pyrola incarnata Fisch., Pyrola calliantha |

| Key Bioactivity | NF-κB Antagonist, SIRT1 Agonist, Nrf2 Activator |

Mechanistic Action: The SIRT1/NF-κB Crosstalk[1]

The inhibition of NF-κB by 2''-O-GH is not merely a result of steric hindrance at the receptor level.[1] It functions through a sophisticated crosstalk mechanism involving Sirtuin 1 (SIRT1) and the Nrf2 antioxidant pathway.[1]

The Mechanism of Inhibition[1][5]

-

TLR4 Signaling Blockade: Upon LPS stimulation, 2''-O-GH mitigates the phosphorylation of upstream MAPKs (p38, ERK, JNK), reducing the initial signal transduction intensity.[1]

-

SIRT1 Activation (The Critical Node): 2''-O-GH upregulates SIRT1 expression.[1][3][4] SIRT1 physically interacts with the p65 subunit of NF-κB.[1]

-

Deacetylation of p65: SIRT1 deacetylates p65 at Lysine 310 (Lys310).[1] Acetylation of Lys310 is required for the sustained transcriptional activity of NF-κB.[1] By removing this acetyl group, 2''-O-GH renders p65 transcriptionally inactive even if it translocates to the nucleus.[1]

-

Nrf2/HO-1 Induction: Concurrently, 2''-O-GH promotes Nrf2 nuclear translocation, leading to Heme Oxygenase-1 (HO-1) expression.[1][3][4][5] HO-1 byproducts (CO, bilirubin) further suppress NF-κB dependent cytokines (TNF-α, IL-6).[1]

Pathway Visualization

The following diagram illustrates the dual-action pathway where 2''-O-GH intersects inflammatory signaling.[1]

Caption: 2''-O-GH inhibits inflammation via SIRT1-mediated deacetylation of NF-κB p65 and MAPK suppression.[1]

Experimental Validation Protocols

The following protocols are standardized for RAW 264.7 murine macrophages , the gold-standard cell line for assessing NF-κB modulation.

Cell Culture & Treatment Workflow

Objective: Establish optimal conditions for 2''-O-GH uptake prior to inflammatory challenge.[1]

-

Seeding: Seed RAW 264.7 cells at

cells/well in 6-well plates. -

Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ in DMEM + 10% FBS.

-

Pre-treatment (Critical Step):

-

Stimulation: Add LPS (final concentration 100 ng/mL).

-

Harvesting:

Nuclear Fractionation & Western Blot

Objective: Prove that 2''-O-GH prevents p65 nuclear accumulation.

-

Lysis: Wash cells with ice-cold PBS.[1]

-

Cytosolic Extraction: Resuspend in Buffer A (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, DTT, PMSF). Incubate on ice 15 min. Add NP-40 (0.6%), vortex, centrifuge at 12,000g for 30s. Save supernatant (Cytosolic fraction).[1]

-

Nuclear Extraction: Resuspend pellet in Buffer B (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA). Shake vigorously at 4°C for 15 min. Centrifuge 12,000g for 5 min. Save supernatant (Nuclear fraction).[1]

-

Immunoblot:

Experimental Workflow Diagram

Caption: Step-by-step experimental timeline for validating 2''-O-GH activity in vitro.

Data Interpretation & Expected Outcomes[1][2][3][4][8]

When analyzing data generated from the above protocols, the following trends confirm the efficacy of 2''-O-GH:

| Assay Target | LPS Only (Control) | LPS + 2''-O-GH (15 µM) | Interpretation |

| Nuclear p65 | High Intensity | Significantly Reduced | Blocked translocation/retention.[1] |

| Cytosolic IκBα | Degraded (Low) | Preserved (High) | Inhibition of IKK complex activity.[1] |

| SIRT1 Expression | Low/Basal | Upregulated | Activation of deacetylation mechanism.[1] |

| TNF-α / IL-6 | High Concentration | Reduced (>50%) | Functional anti-inflammatory outcome.[1] |

| HO-1 Protein | Low | High | Activation of Nrf2 antioxidant pathway.[1][3][5] |

Troubleshooting Note: If SIRT1 upregulation is not observed, ensure the pre-treatment window is strictly adhered to (minimum 2 hours). The transcriptional upregulation of SIRT1 takes time and is a prerequisite for the deacetylation of p65.[1]

References

-

Wang, Y., et al. (2018). "2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[1][4] Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo."[1][6][3] Frontiers in Pharmacology, 9:679.[1][6]

-

Kuo, Y.H., et al. (2019). "this compound attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo."[1][5] International Immunopharmacology, 105928.[1]

-

Cayman Chemical. "this compound Product Monograph & Biological Activity." Cayman Chemical Database.

-

Zhang, L., et al. (2014). "Inhibition of NF-κB signaling by naturally occurring flavonoids: Implications for cancer and inflammation."[1] Food Chemistry.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CN112587540A - Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine - Google Patents [patents.google.com]

- 3. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]

- 4. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

2''-O-Galloylhyperin: A Technical Guide from Traditional Chinese Medicine to Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2''-O-Galloylhyperin, a significant bioactive flavonoid glycoside found in plants of the Pyrola genus, which have a rich history in Traditional Chinese Medicine (TCM). We will explore its ethnobotanical roots, detailing its traditional applications, and bridge this historical context to modern scientific validation of its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies for the extraction, purification, and quantification of this compound. Furthermore, we will delve into its molecular mechanisms of action, particularly its anti-inflammatory and antioxidant properties, supported by detailed experimental protocols and visual workflows.

Introduction: An Ethnobotanical Heritage

For centuries, plants of the Pyrola genus, known as "Lu Shou Cao" (鹿蹄草) in Chinese, have been a cornerstone of Traditional Chinese Medicine. These herbs, including species like Pyrola incarnata Fisch., Pyrola decorata H. Andres, and Pyrola calliantha H. Andr., have been traditionally used to treat a variety of ailments such as rheumatoid arthritis, gastric and pulmonary hemorrhage, and to bolster the immune system[1][2]. The therapeutic efficacy of these plants is now understood to be, in large part, attributable to their rich phytochemical composition, with this compound emerging as a key bioactive constituent[1]. This guide will illuminate the scientific journey of this compound, from a component of ancient remedies to a promising candidate for modern therapeutic development.

Physicochemical Properties and Botanical Sources

This compound is a flavonoid glycoside, structurally characterized by a hyperin (quercetin-3-O-galactoside) backbone with a galloyl group attached at the 2'' position of the galactose moiety. This galloylation is crucial, as it significantly enhances the compound's biological activities, particularly its antioxidant potential, when compared to its parent compound, hyperoside[2][3].

| Property | Value | Source |

| Molecular Formula | C28H24O16 | [4] |

| Molecular Weight | 616.48 g/mol | [4] |

| CAS Number | 53209-27-1 | [4] |

| Appearance | Light yellow to yellow solid | [4] |

| Primary Botanical Sources | Pyrola incarnata Fisch., Pyrola calliantha H. Andr., Pyrola decorata H. Andres | [2][4] |

Pharmacological Activities and Mechanisms of Action

Scientific inquiry has substantiated many of the traditional uses of Pyrola species by elucidating the pharmacological activities of this compound. Its multifaceted therapeutic potential stems from its potent anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases[1]. This compound has demonstrated significant anti-inflammatory effects both in vitro and in vivo. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[1][5].

The underlying mechanism of its anti-inflammatory action is complex and involves the modulation of several key signaling pathways:

-

Inhibition of NF-κB and MAPK Pathways: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκBα. This blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. Additionally, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, which are crucial for the inflammatory response[6].

-

Activation of SIRT1/Nrf2 Pathway: This compound has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase with potent anti-inflammatory properties. SIRT1 activation, in turn, promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)[1].

Figure 1: Simplified signaling pathway of the anti-inflammatory and antioxidant effects of this compound.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress[5][7]. This activity is attributed to its flavonoid structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS). The galloyl moiety significantly enhances this capacity[2]. It has demonstrated strong radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with IC50 values of 3 µM and 3.5 µM, respectively[5].

| Antioxidant Assay | IC50 Value (µM) | Source |

| DPPH Radical Scavenging | 3 | [5] |

| ABTS Radical Scavenging | 3.5 | [5] |

Hepatoprotective Effects

This compound has shown protective effects against liver damage induced by oxidative stress[4][8]. Its hepatoprotective mechanism is linked to its ability to activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes in liver cells[9].

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against a range of coronaviruses, including SARS-CoV and SARS-CoV-2[10]. This broad-spectrum antiviral activity suggests its potential as a lead compound for the development of novel antiviral therapies[10].

Other Therapeutic Potential

Research also suggests that this compound may be beneficial in the treatment of Thyroid Eye Disease (TED) by inhibiting the activation of the thyrotropin receptor and preventing tissue remodeling[11][12].

Experimental Methodologies

To facilitate further research and development of this compound, this section provides detailed, step-by-step protocols for its extraction, purification, quantification, and the assessment of its anti-inflammatory activity.

Extraction and Isolation of this compound from Pyrola Species

This protocol outlines a general procedure for the extraction and purification of this compound from dried Pyrola plant material. The choice of specific solvents and chromatographic conditions may require optimization based on the plant species and available equipment.

Figure 2: Workflow for the extraction and purification of this compound.

Step-by-Step Protocol:

-

Plant Material Preparation: Air-dried whole plants of a Pyrola species are ground into a fine powder.

-

Extraction: A novel and efficient method is negative pressure cavitation-microwave assisted extraction[13]. The powdered plant material is mixed with 60% ethanol at a liquid-to-solid ratio of 30:1 (mL/g). The mixture is then subjected to extraction under optimal conditions, which may include a microwave power of 700W, a temperature of 50°C, and an extraction time of approximately 12-25 minutes[13][14].

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography for purification. A silica gel or polyamide column is commonly used for the separation of flavonoids[15][16].

-

The column is packed with the chosen stationary phase and equilibrated with a non-polar solvent (e.g., chloroform or hexane).

-

The crude extract, adsorbed onto a small amount of silica gel, is loaded onto the top of the column.

-

A gradient elution is performed using a solvent system of increasing polarity (e.g., a chloroform-methanol gradient) to separate the different components of the extract[17].

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in the target compound can be pooled and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (prep-HPLC) to obtain highly pure this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of this compound in plant extracts.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

A stock solution of pure this compound standard is prepared in methanol. A series of dilutions are made to create a calibration curve (e.g., 5-100 µg/mL).

-

The plant extract is accurately weighed and dissolved in methanol, then filtered through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be programmed, for instance, from 10% to 40% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm[2].

-

Injection Volume: 10-20 µL.

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standards to determine its concentration in the extract. The method should be validated for linearity, precision, and accuracy[5][18].

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound by measuring nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Step-by-Step Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay (MTT Assay): Before the anti-inflammatory assay, the cytotoxicity of this compound on RAW 264.7 cells is determined using the MTT assay to select non-toxic concentrations for the subsequent experiments.

-

LPS Stimulation and Treatment:

-

Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight[19].

-

The cells are then pre-treated with various non-toxic concentrations of this compound for 2 hours.

-

Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response[19].

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the 24-hour incubation, 100 µL of the cell culture supernatant is collected from each well.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[19].

-

The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader[19].

-

The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production by this compound is then determined.

-

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol outlines the procedure for analyzing the effect of this compound on the protein expression levels of key molecules in the NF-κB and MAPK signaling pathways.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

RAW 264.7 cells are cultured and treated with this compound and/or LPS as described in the anti-inflammatory assay.

-

For analysis of NF-κB translocation, nuclear and cytoplasmic protein fractions are extracted using a specialized kit or protocol[4][7][8][20][21]. For total protein analysis, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[10].

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα, and a loading control like β-actin or GAPDH) at appropriate dilutions (e.g., 1:1000).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature[20].

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.

Future Perspectives and Conclusion

This compound stands as a compelling example of how traditional knowledge can guide modern scientific discovery. Its well-documented anti-inflammatory and antioxidant properties, coupled with emerging evidence of its antiviral and other therapeutic activities, make it a highly attractive candidate for further investigation and development. The methodologies detailed in this guide provide a solid foundation for researchers to explore its full therapeutic potential. Future research should focus on its bioavailability, pharmacokinetic profile, and safety in preclinical and clinical studies. The continued exploration of this compound and other natural products from traditional medicine holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.

References

-

Wang P, et al. 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Front Pharmacol. 2018;9:679. [Link]

- Google Patents. Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine.

-

Li, Y., et al. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism. 2024. [Link]

-

MySkinRecipes. 2”-O-Galloylhyperin. [Link]

-

Wang P, et al. 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. 2018;9:679. [Link]

-

Li, Y., et al. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism. 2024. [Link]

-

Chen, B., et al. Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine. 2019;19(1):275. [Link]

-

Wang, P., et al. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Chemico-Biological Interactions. 2019;305:104-112. [Link]

-

Chen, B., et al. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. ResearchGate. 2019. [Link]

-

Li, Y., et al. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. National Center for Biotechnology Information. 2024. [Link]

-

Bio-Purify. This compound. [Link]

-

Wang, P., et al. Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology. 2017;102:129-142. [Link]

-

Chen, B., et al. HPLC analysis of LAEP. LAEP means the lyophilized aqueous extract of P. decorata. ResearchGate. 2019. [Link]

-

Zhang, L., et al. Pyrolae herba: A review on its botany, traditional uses, phytochemistry, pharmacology and quality control. ResearchGate. 2020. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

-

Stanciu, S., et al. Chromatographic methods for the identification of flavonoids. Auctores Publishing. 2018. [Link]

-

UPLC/Q-TOF-MS profiling of phenolics from Canarium pimela leaves and its vasorelaxant and antioxidant activities. SciELO. [Link]

-

Cell culture of RAW264.7 cells. Protocols.io. 2024. [Link]

-

Nuclear & Cytoplasmic Extract Protocol. Rockland Immunochemicals. [Link]

-

Regulation of NO production from macrophages by lipopolysaccharide and... ResearchGate. [Link]

-

Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Center for Biotechnology Information. [Link]

-

Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. 2016. [Link]

-

Revisiting Metabolic Adaptation in Plants during Uptake and Dealkylation of Enrofloxacin from the Perspective of In Vivo Metabolomics. ACS Publications. 2024. [Link]

-

Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. IOSR Journal of Applied Chemistry. [Link]

-

Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius. IOSR Journal of Pharmacy. 2023. [Link]

-

Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. MDPI. 2021. [Link]

-

Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. MDPI. [Link]

-

Column Chromatography purification and evaluation of In Vitro Antioxidant Activity of Flavonoid from Some Selected Citrus Fruit Peels. Ethiopian Journal of Science and Sustainable Development. 2019. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. National Center for Biotechnology Information. [Link]

-

Antibiofilm Activity of Sundew Species against Multidrug-Resistant Escherichia coli Strains. Semantic Scholar. 2022. [Link]

-

Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch. and the extraction kinetics study. ResearchGate. 2015. [Link]

-

Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity. PubMed. 2015. [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.cn]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sites.igc.gulbenkian.pt [sites.igc.gulbenkian.pt]

- 5. researchgate.net [researchgate.net]

- 6. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. health.uconn.edu [health.uconn.edu]

- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 9. researchgate.net [researchgate.net]

- 10. nacalai.com [nacalai.com]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 16. Column Chromatography purification and evaluation of In Vitro Antioxidant Activity of Flavonoid from Some Selected Citrus Fruit Peels | Ethiopian Journal of Science and Sustainable Development [ejssd.astu.edu.et]

- 17. iosrjournals.org [iosrjournals.org]

- 18. japsonline.com [japsonline.com]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]

- 21. biomol.com [biomol.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 2''-O-Galloylhyperin from Pyrola incarnata

Introduction: Unveiling the Therapeutic Potential of 2''-O-Galloylhyperin

Pyrola incarnata, a perennial herb with a long history in traditional medicine, is a rich source of bioactive compounds.[1][2] Among these, this compound, a flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of this compound from Pyrola incarnata.

This compound (Molecular Formula: C₂₈H₂₄O₁₆, Molecular Weight: 616.48 g/mol ) is a derivative of hyperin, characterized by a galloyl group attached to the 2'' position of the galactose moiety.[4][5] This structural feature is believed to contribute significantly to its biological properties. Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and hepatoprotective effects.[3][6] Notably, it has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses by activating the SIRT1/Nrf2 signaling pathway and inhibiting the NF-κB pathway.[3] Furthermore, recent research has highlighted its potential as a thyrotropin receptor antagonist, suggesting a therapeutic role in thyroid eye disease.[7]

These compelling findings underscore the importance of robust and efficient methods for obtaining high-purity this compound for further investigation and potential therapeutic development. The protocols detailed herein are designed to provide a reproducible workflow for the isolation and characterization of this promising natural product.

PART 1: Extraction and Purification Workflow

The overall process for isolating this compound from Pyrola incarnata involves several key stages, from the initial preparation of the plant material to the final purification of the target compound. The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for this compound extraction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyrola incarnata (whole plant) | Dried and powdered | Reputable botanical supplier | Ensure proper identification and quality control. |

| Ethanol (EtOH) | 95% (v/v), ACS Grade | e.g., Sigma-Aldrich | Primary extraction solvent.[8] |

| Methanol (MeOH) | HPLC Grade | e.g., Fisher Scientific | For HPLC analysis and sample preparation. |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., ChemCentral | For liquid-liquid partitioning.[9][10][11] |

| n-Butanol (n-BuOH) | ACS Grade | e.g., Lab Alley | For liquid-liquid partitioning. |

| Deionized Water (H₂O) | Type 1 | Millipore Milli-Q or equivalent | For extraction and chromatography. |

| Silica Gel | 200-300 mesh | e.g., SiliCycle | For column chromatography. |

| Sephadex LH-20 | - | GE Healthcare | For size-exclusion chromatography. |

| This compound Standard | ≥98% purity | e.g., Cayman Chemical, TargetMol | For HPLC quantification and identification.[6][12] |

Safety Precaution: All handling of organic solvents should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn at all times.[8][9][10][11][13]

Protocol 1: Extraction of Crude Flavonoids

This protocol outlines a conventional solvent extraction method. For enhanced efficiency, modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed.[14][15]

-

Maceration: Weigh 500 g of powdered Pyrola incarnata and place it in a large glass container.

-

Solvent Addition: Add 5 L of 70% ethanol to the plant material (1:10 solid-to-liquid ratio). A 55-70% ethanol concentration is often optimal for flavonoid extraction from Pyrola incarnata.[16]

-

Extraction: Seal the container and allow it to macerate at room temperature for 48 hours with occasional agitation.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

-